BenchChemオンラインストアへようこそ!

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride

Building Block Purity Medicinal Chemistry Supply Chain Quality Control

This compound is a research-grade piperazine-pyrazine hybrid bearing a free primary amine on the ethanone side-chain, supplied as the hydrochloride salt for immediate aqueous solubility in plate-based screening. Unlike protected-amine or chloro-analogue routes, the unprotected amine enables direct amide coupling to carboxyl-terminated ligands (including E3 ligase binders for PROTAC synthesis) without protecting-group manipulations, reducing linear synthesis by 1–2 steps. With a hydrophilic computed LogP of approximately −1.4 for the free base and moderate TPSA (~75.4 Ų), this building block is optimized for biochemical assays against hydrophilic enzyme pockets such as PAI-1. The pyrazinyl-piperazine core also serves as a hinge-binding motif in kinase inhibitor programs, making this a versatile bifunctional synthon for target-focused library synthesis.

Molecular Formula C10H16ClN5O
Molecular Weight 257.72
CAS No. 1240526-49-1
Cat. No. B3365515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride
CAS1240526-49-1
Molecular FormulaC10H16ClN5O
Molecular Weight257.72
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CN=C2)C(=O)CN.Cl
InChIInChI=1S/C10H15N5O.ClH/c11-7-10(16)15-5-3-14(4-6-15)9-8-12-1-2-13-9;/h1-2,8H,3-7,11H2;1H
InChIKeyPGXLOQJSGPSJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride (CAS 1240526-49-1)


2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride (CAS 1240526‑49‑1) is a synthetic piperazine‑pyrazine hybrid bearing an unprotected primary amino group on the ethanone side‑chain. It is catalogued as a research‑grade building block (≥95 % purity) by Enamine (EN300‑65560) and other suppliers, and is structurally positioned within a series of piperazine‑based inhibitors of plasminogen activator inhibitor‑1 (PAI‑1) [REFS‑1]. Its computed XLogP3‑AA of ‑1.4 for the free base indicates a hydrophilic character that differentiates it from more lipophilic, N‑alkylated or N‑aryl analogues [REFS‑2].

Why 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one Hydrochloride Cannot Be Replaced by a General Piperazine Building Block


The presence of a primary amine together with a pyrazinyl‑piperazine core makes this compound a bifunctional synthon that can serve either as a nucleophilic handle for amide coupling or as a scaffold‑directing element in target‑focused libraries [REFS‑1]. Simple replacement by a non‑amino, N‑acetyl‑piperazine or a piperidine‑based ethanone removes the free amine required for subsequent diversification and alters the hydrogen‑bond donor/acceptor count, leading to divergent computed LogP and topological polar surface area (TPSA) values that affect both solubility and permeability [REFS‑2].

Evidence-Based Differentiation of CAS 1240526-49-1: Quantitative Data Comparing the Target Compound with Its Closest Analogs


Purity Specification: Enamine EN300-65560 vs. Alternative Vendor Batches

The Enamine‑supplied batch (EN300‑65560) carries a guaranteed minimum purity of 95 % [REFS‑1], while the same compound sourced from alternative vendors lists purity as 98 % (Leyan) or NLT 97 % (MolCore) [REFS‑2][REFS‑3]. Although differences appear small, for multi‑step library synthesis a 3 % impurity gap can translate into measurable differences in downstream yield and purification burden.

Building Block Purity Medicinal Chemistry Supply Chain Quality Control

Computed LogP Comparison: 2‑Amino vs. 2‑Chloro and N‑Acetyl Analogues

The target compound (free base) has a computed XLogP3‑AA of ‑1.4 [REFS‑1]. For comparison, the corresponding 2‑chloro‑1‑[4‑(pyrazin‑2‑yl)piperazin‑1‑yl]ethan‑1‑one is predicted to be significantly more lipophilic (estimated XLogP3 ≈ +0.8 based on fragment contributions), while 1‑(4‑(pyrazin‑2‑yl)piperazin‑1‑yl)ethanone hydrochloride, lacking the amino‑methylene group, is expected to have an intermediate LogP (estimated ≈ ‑0.4). The 1.2–2.2 log unit difference can influence aqueous solubility and passive membrane permeability in cellular assays.

Lipophilicity Drug‑likeness ADME Prediction

Hydrogen‑Bond Donor/Acceptor Profile vs. Des‑Amino Analogues: Impact on Target Engagement

The target compound offers one hydrogen‑bond donor (primary amine) and five acceptors (carbonyl oxygen, piperazine nitrogens, pyrazine nitrogens) [REFS‑1]. Replacing the amino group with chlorine or an acetyl group removes the donor entirely, reducing the total H‑bond donor count to zero. In the PAI‑1 inhibitor series described by Ye et al., the presence of a basic amine in the linker region was critical for maintaining inhibitory activity [REFS‑2]; the amino‑containing core (compound 2) served as the starting point for SAR exploration.

Hydrogen Bonding Structure‑Activity Relationship Kinase Inhibitor Design

Topological Polar Surface Area (TPSA) and Predicted CNS Multiparameter Optimization (MPO) Score

The target compound has a computed TPSA of 75.4 Ų [REFS‑1], placing it within the favorable range for oral absorption and CNS penetration (desirable TPSA < 90 Ų for CNS). The des‑amino analogue 1‑(4‑(pyrazin‑2‑yl)piperazin‑1‑yl)ethanone hydrochloride, lacking the amine group, is estimated to have a lower TPSA of ≈ 58 Ų, which shifts it closer to the CNS‑preferred window but reduces aqueous solubility. The CNS MPO score for the target compound is predicted to be > 4.5 (out of 6), indicating good overall drug‑like properties for CNS‑oriented projects [REFS‑2].

CNS Drug Design Physicochemical Property Permeability

Reactivity Differentiation: Primary Amine as a Handle for Bioconjugation vs. Inert Analogues

The primary amine in the target compound enables direct amide bond formation, reductive amination, or urea/thiourea synthesis under mild conditions, whereas the 2‑chloro analogue requires nucleophilic displacement (potentially harsher conditions) and the N‑acetyl analogue lacks a reactive handle altogether [REFS‑1]. In the context of PROTAC linker design, the amino group can serve as an attachment point for E3 ligase ligands without requiring additional deprotection steps, potentially reducing synthetic step count by 1–2 steps compared to protected amine precursors [REFS‑2].

Click Chemistry Bifunctional Linker PROTAC Design

Salt Form Advantage: Hydrochloride Solubility vs. Free Base for Assay-Ready Formulation

The hydrochloride salt form (CAS 1240526‑49‑1) typically exhibits higher aqueous solubility than the corresponding free base (CAS 1183453‑99‑7), which is critical for preparing DMSO/water stock solutions for high‑throughput screening [REFS‑1]. While exact solubility data are not published, the general class of piperazine hydrochlorides shows >10 mg/mL solubility in water, whereas the free base often remains below 1 mg/mL without pH adjustment [REFS‑2]. This removes the need for sonication or co‑solvent addition during compound management.

Salt Selection Aqueous Solubility High-Throughput Screening

Optimal Use Cases for 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: PAI‑1 Inhibitor Lead Optimization

Following the SAR framework of Ye et al. [REFS‑1], this building block can be directly coupled to various aromatic acids to generate focused libraries of piperazine‑based PAI‑1 inhibitors, leveraging the free amine as a synthetic handle and the hydrophilic LogP (‑1.4) to improve solubility over earlier, more lipophilic leads.

PROTAC Linker Synthesis: One‑Step Conjugation to E3 Ligase Ligands

The primary amine enables direct amide coupling to carboxyl‑terminated E3 ligase ligands (e.g., VHL or CRBN binders) without protecting‑group manipulations, potentially reducing the linear synthesis by 1–2 steps compared to protected amine or chloro‑analogue routes [REFS‑1]. The moderate TPSA (75.4 Ų) maintains favorable physicochemical space for bifunctional degrader molecules [REFS‑2].

High‑Throughput Screening: Assay‑Ready Soluble Probe Synthesis

Procurement of the hydrochloride salt ensures immediate aqueous solubility for plate‑based screening. The compound’s hydrogen‑bond donor capacity and low LogP make it suitable for biochemical assays against hydrophilic enzyme pockets, as evidenced by its structural similarity to the PAI‑1 screening hit compound 2 [REFS‑1].

Kinase Inhibitor Fragment Library: Hinge‑Binder Scaffold Exploration

The pyrazinyl‑piperazine core has been utilized as a hinge‑binding motif in multiple kinase inhibitor programs [REFS‑1]. The target compound’s combination of one H‑bond donor and five acceptors, together with its computed CNS MPO score > 4.5 [REFS‑2], positions it as a viable fragment for both CNS and non‑CNS kinase targets.

Quote Request

Request a Quote for 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.